molecular formula C9H12FN B145457 2-(4-Fluorophenyl)propan-2-amine CAS No. 17797-10-3

2-(4-Fluorophenyl)propan-2-amine

Cat. No. B145457
CAS RN: 17797-10-3
M. Wt: 153.2 g/mol
InChI Key: NYFSRXOWJXAHOO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propan-2-amine is a compound that can be associated with the field of organic fluorophores and chiral amines. It is structurally related to compounds that have been studied for their optical properties and reactivity with other chemical entities. The compound itself is not explicitly detailed in the provided papers, but its structural analogs and derivatives have been explored for various applications, including chiral resolution and receptor affinity studies.

Synthesis Analysis

The synthesis of related compounds involves the use of enantiopure starting materials and reactions that can introduce fluorine atoms into the molecular structure. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to 2-(4-Fluorophenyl)propan-2-amine, is synthesized from enantiopure (2S,3S)-phenylglycidol and can react with a variety of α-chiral primary and secondary amines through regioselective ring-opening . This suggests that similar synthetic strategies could be employed for the synthesis of 2-(4-Fluorophenyl)propan-2-amine.

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)propan-2-amine would be expected to exhibit characteristics that influence its reactivity and interaction with biological targets. For example, the presence of a fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, as seen in the study of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives, which show varying affinities for dopamine receptor subtypes .

Chemical Reactions Analysis

Compounds similar to 2-(4-Fluorophenyl)propan-2-amine have been shown to participate in nucleophilic attacks and ring-opening reactions. The reactivity of such compounds can be influenced by the presence of fluorine, which can affect the rate and outcome of the reactions. For example, the reaction of amines with fluorinated ethenes can lead to the formation of aminoethenes and aminoethanes, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenyl)propan-2-amine can be inferred from related compounds. The introduction of fluorine into the molecular structure can impact the compound's acidity, basicity, and overall polarity. These properties are crucial for the compound's solubility, stability, and interaction with other molecules. For instance, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent highlights the importance of fluorine in determining the physical and chemical properties of such compounds .

Scientific Research Applications

Nucleophilic Reactions and Amine Catalysis

Research by Rappoport and Ta-Shma (1971) explored the substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by anilines, including compounds related to 2-(4-Fluorophenyl)propan-2-amine. They studied the reaction order and proposed mechanisms involving zwitterion formation and amine-catalyzed reactions, particularly focusing on the differences between chloro- and fluoro-ethylenes. This study is significant in understanding the reactivity and potential applications of such fluoro-substituted compounds in organic synthesis (Rappoport & Ta-Shma, 1971).

Synthesis of Quinolone Derivatives

Iaroshenko et al. (2012) described a catalyst-free synthetic approach for producing 4-quinolone derivatives, using compounds including 1-(2-fluorophenyl)prop-2-yn-1-one derivatives. Their work highlights the role of fluoro-substituted compounds in the synthesis of potentially bioactive quinolones, showcasing the application in medicinal chemistry (Iaroshenko, Mkrtchyan, & Villinger, 2012).

Crystal Structure Analysis

Salian et al. (2018) studied the crystal structures of chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one. Their research contributes to the understanding of the molecular and crystal structures of fluoro-substituted compounds, which is vital for designing new materials and pharmaceuticals (Salian et al., 2018).

Corrosion Inhibition

Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, to explore their inhibitory performance on carbon steel corrosion. This research demonstrates the potential application of fluoro-substituted amines in corrosion protection, which is essential in material science and engineering (Gao, Liang, & Wang, 2007).

Safety And Hazards

The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H314-H335, indicating that it causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFSRXOWJXAHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515552
Record name 2-(4-Fluorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)propan-2-amine

CAS RN

17797-10-3
Record name 2-(4-Fluorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 10a, but using methyl 4-fluorobenzoate as a starting material, in a relative amount similar to that used in that Preparation, the title compound was obtained in a yield of 20%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Ouyang, Y Li, P Zhu, Q Li, Y Gao, J Tong… - Journal of Materials …, 2019 - pubs.rsc.org
Although the power conversion efficiency of perovskite solar cells has exceeded 23%, the poor ambient stability of organic–inorganic halide perovskites poses a challenge for their …
Number of citations: 124 pubs.rsc.org
RC Hewer, LA Christie, KJ Doyle, X Xu… - Journal of Medicinal …, 2023 - ACS Publications
From our NETSseq-derived human brain transcriptomics data, we identified GPR55 as a potential molecular target for the treatment of motor symptoms in patients with Parkinson’s …
Number of citations: 3 pubs.acs.org
R Burley, RC Hewer, M Teall, L Dickson… - Bioorganic & Medicinal …, 2022 - Elsevier
We report a significant decrease in transcription of the G protein-coupled receptor GPR39 in striatal neurons of Parkinson’s disease patients compared to healthy controls, suggesting …
Number of citations: 3 www.sciencedirect.com
M Jeevaraj, S Sudhahar, MK Kumar - Materials Today Communications, 2021 - Elsevier
The excellent photo-physical properties of organo halide perovskites along with the higher carrier mobility and longer diffusion lengths has led to a maximum power conversion …
Number of citations: 17 www.sciencedirect.com

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